molecular formula C24H20FNO4S B4177089 (E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Cat. No.: B4177089
M. Wt: 437.5 g/mol
InChI Key: AIOMJXLHWMKFSE-FYJGNVAPSA-N
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Description

(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of (E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of functional groups like the nitrile, methoxy, and sulfonyl groups allows it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, which in turn affects cellular processes.

Comparison with Similar Compounds

Similar compounds include other substituted acrylonitriles and sulfonyl-containing molecules. For example:

The uniqueness of (E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-17-7-10-20(11-8-17)31(27,28)21(15-26)13-18-9-12-23(24(14-18)29-2)30-16-19-5-3-4-6-22(19)25/h3-14H,16H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOMJXLHWMKFSE-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
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(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

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